molecular formula C11H20BrNO3 B2627917 Tert-butyl 3-bromo-2-methoxypiperidine-1-carboxylate CAS No. 131667-58-8

Tert-butyl 3-bromo-2-methoxypiperidine-1-carboxylate

Cat. No.: B2627917
CAS No.: 131667-58-8
M. Wt: 294.189
InChI Key: ISVZLPGGGAROET-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-bromo-2-methoxypiperidine-1-carboxylate typically involves the bromination of a piperidine derivative followed by esterification. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The esterification step involves the reaction of the brominated piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-bromo-2-methoxypiperidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form the corresponding piperidine derivative.

    Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 3-bromo-2-methoxypiperidine-1-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-bromo-2-methoxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the methoxy group can undergo oxidation or reduction. These reactions enable the compound to modify biological molecules and pathways, making it useful in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-chloro-2-methoxypiperidine-1-carboxylate
  • Tert-butyl 3-iodo-2-methoxypiperidine-1-carboxylate
  • Tert-butyl 3-fluoro-2-methoxypiperidine-1-carboxylate

Uniqueness

Tert-butyl 3-bromo-2-methoxypiperidine-1-carboxylate is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro, iodo, and fluoro counterparts. This reactivity allows for a broader range of chemical modifications and applications .

Properties

IUPAC Name

tert-butyl 3-bromo-2-methoxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BrNO3/c1-11(2,3)16-10(14)13-7-5-6-8(12)9(13)15-4/h8-9H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISVZLPGGGAROET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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